molecular formula C16H23NO4 B1249198 Sieboldine A

Sieboldine A

Cat. No. B1249198
M. Wt: 293.36 g/mol
InChI Key: PKOSXQDNEYPWGG-ZEDHKUJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sieboldine A is a natural product found in Phlegmariurus sieboldii with data available.

Scientific Research Applications

  • Synthesis and Structural Studies:

    • Sieboldine A, a complex Lycopodium alkaloid, has been a subject of interest in synthetic studies. The first total synthesis of sieboldine A was achieved, highlighting the construction of its unique cis-hydrindanone core and the unprecedented N-hydroxyazacyclononane ring. These studies are crucial for understanding the structure and potential modifications of sieboldine A for various applications (Canham, France, & Overman, 2013).
  • Biological Activity:

    • Sieboldine A has demonstrated potent inhibitory activity against acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's. This finding from the Lycopodium alkaloid sieboldine A isolated from Lycopodium sieboldii, highlights its potential therapeutic application (Hirasawa, Morita, Shiro, & Kobayashi, 2003).
  • Pharmacological Significance:

    • Sieboldine A's pharmacological significance is further underscored by its unique structural features, such as the fused-tetracyclic ring system and the N-hydroxy group. These attributes contribute to its biological activities and offer a framework for developing new therapeutic agents (Hirasawa, Morita, Shiro, & Kobayashi, 2003).
  • Chemical Synthesis Approaches:

    • Various synthetic approaches to sieboldine A have been explored to enhance its availability for research and potential therapeutic uses. These syntheses involve complex reactions and provide insights into the molecule's chemical behavior (Canham, France, & Overman, 2010).
  • Research on Analogues and Derivatives:

    • The synthesis of sieboldine A analogues and the study of their biological activities is an ongoing area of research. This not only helps in understanding sieboldine A better but also in exploring the therapeutic potential of its derivatives (Huang et al., 2022).

properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(1R,4S,6R,9S,14S)-13-hydroxy-6-methyl-17-oxa-13-azatetracyclo[12.2.1.01,9.04,9]heptadecane-2,8-dione

InChI

InChI=1S/C16H23NO4/c1-10-7-11-9-13(19)16-5-3-14(21-16)17(20)6-2-4-15(11,16)12(18)8-10/h10-11,14,20H,2-9H2,1H3/t10-,11+,14+,15-,16+/m1/s1

InChI Key

PKOSXQDNEYPWGG-ZEDHKUJTSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN([C@@H](O3)CC4)O)C(=O)C1

Canonical SMILES

CC1CC2CC(=O)C34C2(CCCN(C(O3)CC4)O)C(=O)C1

synonyms

sieboldine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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